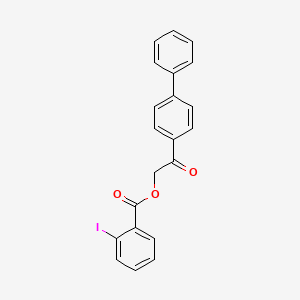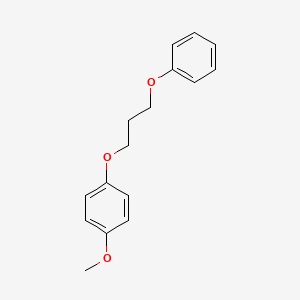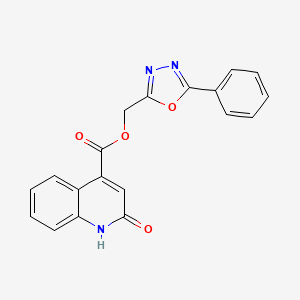
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate, also known as BIIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BIIB is a derivative of benzoic acid and has a molecular formula of C21H15IO3. In
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its relatively simple synthesis method. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is also stable under normal laboratory conditions. However, one of the limitations of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate. One potential area of research is the development of new synthetic methods for 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate that can improve its yield and purity. Another area of research is the investigation of the potential applications of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in various areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to obtain 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate as a white solid with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has also been shown to have potential applications in the field of organic electronics due to its ability to act as a hole-transporting material.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFAFDANQPOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-2-oxoethyl 2-iodobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![3-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5172193.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![[(1-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5172239.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5172251.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)